N'-{(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}pyridine-3-carbohydrazide
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Overview
Description
N’-{1-[1-(4-METHOXYPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a nicotinohydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{1-[1-(4-METHOXYPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of a 4-methoxyphenyl hydrazine with a β-keto ester to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Propyl Group: The next step involves the alkylation of the pyrazole ring with a propyl halide in the presence of a base such as potassium carbonate.
Formation of the Hydrazide Moiety: The final step involves the reaction of the pyrazole derivative with nicotinic acid hydrazide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{1-[1-(4-METHOXYPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{1-[1-(4-METHOXYPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-{1-[1-(4-METHOXYPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Pathways Involved: It modulates the activity of these enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
- 4-Methoxyphenyl-1H-indole derivatives
- Nicotinohydrazide derivatives
Uniqueness
N’-{1-[1-(4-METHOXYPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE is unique due to its combined structural features of a pyrazole ring, methoxyphenyl group, and nicotinohydrazide moiety. This combination imparts distinct biological activities and makes it a valuable compound for various research applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in developing new therapeutic agents and industrial applications.
Properties
Molecular Formula |
C21H23N5O3 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(E)-1-[2-(4-methoxyphenyl)-3-oxo-5-propyl-1H-pyrazol-4-yl]ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H23N5O3/c1-4-6-18-19(14(2)23-24-20(27)15-7-5-12-22-13-15)21(28)26(25-18)16-8-10-17(29-3)11-9-16/h5,7-13,25H,4,6H2,1-3H3,(H,24,27)/b23-14+ |
InChI Key |
UYICEBYQDOKSNL-OEAKJJBVSA-N |
Isomeric SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)/C(=N/NC(=O)C3=CN=CC=C3)/C |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NNC(=O)C3=CN=CC=C3)C |
Origin of Product |
United States |
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